methyl 4-[(1S)-1-hydroxyethyl]benzoate
Description
Stereochemical Purity in Complex Molecule Synthesis
The synthesis of complex molecules, especially those with biological activity, demands a high degree of stereochemical purity. This is because the different enantiomers of a chiral molecule often exhibit vastly different biological activities. mdpi.com The interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly dependent on the precise 3D fit, similar to a key fitting into a lock.
One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful effects. nih.gov This necessity for single-enantiomer drugs has driven the development of numerous synthetic methods to achieve high levels of stereochemical control. nih.govresearchgate.net Strategies to obtain stereochemically pure compounds include asymmetric synthesis, which uses chiral catalysts or auxiliaries to create a desired stereocenter, and chiral pool synthesis, which utilizes readily available chiral molecules from nature as starting materials. wikipedia.orgbuchler-gmbh.com
Table 1: Comparison of Biological Activity of Ibuprofen Enantiomers
| Enantiomer | Biological Activity |
|---|---|
| (S)-(+)-Ibuprofen | Active as a non-steroidal anti-inflammatory drug (NSAID). Responsible for the therapeutic effects. |
| (R)-(-)-Ibuprofen | Largely inactive in vitro. It is slowly converted to the (S)-enantiomer in the body. |
Role of Methyl 4-[(1S)-1-Hydroxyethyl]benzoate as a Chiral Building Block
This compound is a quintessential example of a chiral building block used in chiral pool synthesis. buchler-gmbh.com Its utility lies in its bifunctional nature: it possesses a secondary alcohol with a fixed (S)-configuration and a methyl ester group attached to a benzene (B151609) ring. This combination allows for a variety of subsequent chemical transformations.
The primary role of this compound is to introduce a specific stereocenter—the (1S)-1-hydroxyethyl moiety—into a target molecule. Chemists can modify the methyl ester or the hydroxyl group through various reactions without disturbing the established stereochemistry at the chiral center. This approach is highly efficient for constructing parts of larger, complex molecules where that specific stereochemical configuration is required. The pharmaceutical industry has a consistently high demand for such chiral intermediates to support the development of effective and safe single-enantiomer drugs. nih.govnih.gov
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 102681-71-0 chemscene.com |
| Molecular Formula | C₁₀H₁₂O₃ chemscene.com |
| Molecular Weight | 180.20 g/mol chemscene.com |
| Appearance | Not specified (typically a solid or oil) |
| Chirality | Contains one stereocenter with (S)-configuration |
Overview of Research Areas Pertaining to Chiral Hydroxyethyl (B10761427) Benzoates
Research pertaining to chiral hydroxyethyl benzoates, including the specific (1S)-isomer, primarily focuses on their efficient and stereoselective synthesis. The most common and direct method for preparing these compounds is the asymmetric reduction of the corresponding prochiral ketones (e.g., methyl 4-acetylbenzoate). mdpi.com
Significant research has been dedicated to developing catalysts that can achieve this transformation with high yield and excellent enantioselectivity (a measure of the purity of one enantiomer). These methods include:
Catalytic Asymmetric Hydrogenation : This involves the use of chiral metal catalysts, such as those based on ruthenium or rhodium, to add hydrogen across the carbonyl group, favoring the formation of one alcohol enantiomer.
Enzymatic Resolutions : Lipases and other enzymes are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing the separation of the two. mdpi.comencyclopedia.pub Dynamic kinetic resolution (DKR) is an advanced version of this process where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired chiral product. encyclopedia.pub
Oxazaborolidine-Catalyzed Reductions (CBS Reduction) : Chiral oxazaborolidine catalysts are highly effective for the asymmetric borane (B79455) reduction of prochiral ketones, yielding chiral secondary alcohols with high enantiomeric excess. mdpi.com
These synthetic strategies are crucial for producing chiral hydroxyethyl benzoates and other chiral alcohols, which are key intermediates for a wide range of high-value compounds in the pharmaceutical and agrochemical industries. mdpi.com
Table 3: Selected Methods for the Synthesis of Chiral Secondary Alcohols
| Method | Catalyst / Reagent | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Reduction mdpi.com | Chiral Oxazaborolidine / BH₃ | Prochiral Ketones | 91-98% |
| Dynamic Kinetic Resolution encyclopedia.pub | Lipase + Ru-complex | Racemic Alcohols | >99% |
| Asymmetric Hydrogenation | Chiral Ru or Rh Catalysts | Carbonyl Compounds | High to Excellent |
| Enantioselective Acylation acs.org | Chiral N-Heterocyclic Carbenes | Racemic Alcohols | Up to 99% |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(1S)-1-hydroxyethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000399 | |
| Record name | Methyl 4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79322-76-2, 102681-71-0 | |
| Record name | Methyl 4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for Methyl 4 1s 1 Hydroxyethyl Benzoate
Chemoenzymatic and Biocatalytic Approaches
Enzymatic Kinetic Resolution of Racemic Methyl 4-(1-Hydroxyethyl)benzoate
Strategies for Enhanced Enantiomeric Excess and Yield
Achieving high enantiomeric excess (e.e.) and chemical yield is the primary objective in the synthesis of single-enantiomer compounds like methyl 4-[(1S)-1-hydroxyethyl]benzoate. The most direct route to this molecule is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. Both chemocatalytic and biocatalytic methods have been developed to enhance stereoselectivity and efficiency.
Asymmetric Transfer Hydrogenation (ATH): This method utilizes chiral transition metal catalysts, most notably ruthenium complexes, with chiral ligands. Bifunctional Ru complexes, for instance, have demonstrated exceptional performance in the reduction of various diaryl ketones, achieving excellent enantioselectivity (>99% e.e.). nih.gov These catalysts operate by facilitating the transfer of hydrogen from a simple hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, to the ketone substrate within a chiral environment, thereby directing the formation of one enantiomer over the other. nih.govsigmaaldrich.com
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) or whole-cell systems, offers a highly selective and environmentally benign alternative to metal-based catalysts. frontiersin.org These biocatalysts can operate under mild conditions and often display near-perfect stereoselectivity. frontiersin.org For example, the asymmetric reduction of acetophenone (B1666503) and its analogues using immobilized Rhodotorula glutinis cells has been shown to produce the corresponding (S)-alcohols with over 99% e.e. and in good yields. nih.gov Similarly, engineered ADHs from organisms like Lactobacillus kefir can catalyze the asymmetric transfer biohydrogenation of a wide array of carbonyl compounds, affording chiral alcohols with high yields and enantiomeric excesses, often without the need for expensive external cofactors. nih.gov
The choice between these strategies often depends on factors such as substrate scope, catalyst cost and availability, and process scalability.
Table 1: Comparison of Catalytic Strategies for Asymmetric Ketone Reduction
| Catalytic System | Catalyst Type | Typical Hydrogen Source | Key Advantages | Reported e.e. |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru-complexes | Isopropanol (B130326), Formic Acid/Triethylamine | Broad substrate scope, high efficiency | >99% nih.gov |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | NAD(P)H (often recycled in situ) | High enantioselectivity, mild conditions, green | >99% nih.govnih.gov |
| Chirally Modified Hydrogenation | Raney Nickel with chiral modifier | H2 gas | Heterogeneous, catalyst recycling | High (e.g., 85% optical yield) researchgate.net |
Asymmetric Chemical Synthesis Methodologies
Stereoselective Functional Group Transformations of Precursors
The core of the synthesis is the stereoselective reduction of the carbonyl group of methyl 4-acetylbenzoate. This precursor is readily synthesized via standard organic reactions, such as the esterification of 4-acetylbenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. prepchem.comontosight.ai
Once the prochiral ketone is obtained, the key transformation is its enantioselective reduction. This reaction converts the planar carbonyl group into a tetrahedral chiral center. The success of this transformation hinges on the ability of the catalytic system to differentiate between the two faces (re and si) of the carbonyl group, adding a hydride preferentially to one face to yield the desired (S)-enantiomer. Both biocatalytic reduction using ketoreductases and chemocatalytic methods like asymmetric hydrogenation are powerful tools for this transformation. frontiersin.orgchemrxiv.org
Chiral Catalyst Development for Enantioselective Transformations
The catalyst is the central element in any enantioselective transformation, as it is the source of chirality. Significant research has been dedicated to the development of novel and efficient catalysts for the reduction of aryl ketones.
Transition Metal Catalysts: Ruthenium-based catalysts are prominent in this field. The development of ligands is crucial for achieving high selectivity. For example, Noyori's pioneering work on Ru-complexes with chiral diamine ligands set the standard for asymmetric hydrogenation. chemrxiv.org More recent developments include bifunctional oxo-tethered ruthenium catalysts that effectively discriminate between substituents on the aryl group, leading to exceptionally high enantioselectivity. nih.gov Other systems utilize novel ligands, such as those based on pseudo-dipeptides, for Ru-catalyzed transfer hydrogenation. sigmaaldrich.com
Biocatalysts (Enzymes): Alcohol dehydrogenases (ADHs) are nature's catalysts for the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgfrontiersin.org In the synthetic direction, they are highly efficient ketoreductases (KREDs). The stereochemical outcome is dictated by the enzyme's active site architecture. Enzymes following Prelog's rule typically deliver the (S)-alcohol, which is the desired enantiomer in this case. An engineered ADH from Lactobacillus kefir, for example, has been shown to have broad substrate scope and excellent anti-Prelog specificity, generating (R)-alcohols, but other ADHs are readily available for producing the (S)-enantiomer. nih.gov The use of whole recombinant E. coli cells overexpressing a specific ADH simplifies the process by providing cofactor regeneration machinery internally. nih.gov
Table 2: Examples of Chiral Catalysts for Aryl Ketone Reduction
| Catalyst Class | Specific Example | Transformation Type | Key Feature |
|---|---|---|---|
| Transition Metal Complex | Bifunctional oxo-tethered Ru catalyst | Asymmetric Transfer Hydrogenation | Effective discrimination of aryl substituents nih.gov |
| Transition Metal Complex | [{RuCl2(p-cymene)}2] with pseudo-dipeptide ligand | Asymmetric Transfer Hydrogenation | Mild and efficient reduction sigmaaldrich.com |
| Biocatalyst | Alcohol Dehydrogenase from Lactobacillus kefir (Engineered) | Asymmetric Bioreduction | High stereoselectivity, broad scope nih.gov |
| Biocatalyst | Rhodotorula glutinis (Whole cells) | Asymmetric Bioreduction | Immobilized cells can be reused nih.gov |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.gov While a direct MCR for the synthesis of this compound is not prominently described, MCRs can be employed to synthesize structurally related chiral building blocks or to elaborate the structure from a simpler precursor.
For instance, a Petasis-type MCR could hypothetically be used. This reaction involves the condensation of an aldehyde, an amine, and a boronic acid. One could envision a strategy starting with methyl 4-formylbenzoate, a chiral amine, and a vinylboronic acid. The resulting homoallylic amine could then undergo further transformations, such as oxidative cleavage of the double bond and subsequent reduction, to generate the desired 1-hydroxyethyl moiety. Such an approach, while more complex than direct reduction, highlights the potential of MCRs to create diverse structures around the core benzoate (B1203000) scaffold in a highly convergent manner.
Process Optimization and Scale-Up in Academic Research
Translating a successful laboratory-scale reaction into a robust and scalable process requires careful optimization of various reaction parameters. This is a critical focus of academic research, as it bridges the gap between discovery and practical application.
Design of Experiments (DoE) in Synthetic Route Development
Design of Experiments (DoE) is a statistical methodology used to efficiently explore the effects of multiple variables on a process outcome. acsgcipr.org Instead of the traditional "one-variable-at-a-time" (OVAT) approach, DoE allows for the simultaneous investigation of various factors, revealing not only their individual effects but also their interactions. acsgcipr.orgsynthace.com
In the context of synthesizing this compound via asymmetric reduction, DoE can be employed to optimize key parameters to maximize both yield and enantiomeric excess. Factors to be investigated could include:
Catalyst Loading: The amount of the chiral catalyst.
Temperature: Higher temperatures may increase reaction rate but could decrease enantioselectivity.
Pressure: In the case of hydrogenation with H₂ gas.
Substrate Concentration: Higher concentrations are desirable for scale-up but can sometimes inhibit the catalyst.
Solvent: The choice of solvent can significantly impact both solubility and catalytic activity.
Reducing Agent Equivalents: The amount of the hydrogen source.
A typical DoE study would involve a series of experiments where these factors are varied systematically. The results (responses), such as yield and e.e., are then fitted to a mathematical model to identify the optimal conditions and understand the relationships between the variables. This approach leads to a more robust and optimized process with fewer experiments compared to traditional methods. acsgcipr.org
Table 3: Hypothetical Design of Experiments (DoE) Factors for Asymmetric Reduction
| Factor | Description | Low Level (-) | High Level (+) |
|---|---|---|---|
| A: Temperature (°C) | Reaction Temperature | 25 | 45 |
| B: Catalyst Loading (mol%) | Amount of chiral catalyst relative to substrate | 0.1 | 1.0 |
| C: Substrate Conc. (M) | Concentration of methyl 4-acetylbenzoate | 0.1 | 0.5 |
| Responses to be Measured | |||
| Response 1 | Chemical Yield (%) | ||
| Response 2 | Enantiomeric Excess (e.e. %) |
High-Throughput Screening for Reaction Condition Optimization
High-throughput screening (HTS) has emerged as a pivotal strategy in modern synthetic chemistry, enabling the rapid and systematic optimization of reaction conditions. This approach is particularly valuable for complex processes like the asymmetric synthesis of this compound, where achieving high yield and exceptional enantioselectivity is paramount. By employing parallel experimentation in microplate formats (e.g., 96-well or 384-well plates), HTS allows for the simultaneous investigation of numerous variables, drastically reducing the time and resources required compared to traditional one-variable-at-a-time optimization methods. nih.gov
The primary synthetic route to this compound involves the asymmetric reduction of its prochiral ketone precursor, methyl 4-acetylbenzoate. The success of this transformation hinges on a delicate interplay of multiple parameters, including the choice of catalyst, chiral ligand, solvent, temperature, and additives. HTS provides a robust framework for navigating this multidimensional reaction space to identify the optimal set of conditions.
Experimental Design and Variable Screening
A typical HTS workflow for this synthesis involves the design of a comprehensive experimental array where key reaction parameters are systematically varied. A robotic liquid handler dispenses stock solutions of reactants, catalysts, ligands, and solvents into the wells of a microtiter plate. The plate is then sealed and incubated under controlled temperature conditions.
The core variables screened in the optimization of the asymmetric transfer hydrogenation of methyl 4-acetylbenzoate often include:
Catalyst Precursor: Transition metals known to be effective for hydrogenation, such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes.
Chiral Ligand: A library of chiral ligands is essential for inducing enantioselectivity. This can include various amino alcohols and diamines.
Hydrogen Donor: Common hydrogen sources for transfer hydrogenation like 2-propanol or formic acid/triethylamine mixtures are evaluated.
Solvent: A range of solvents with different polarities and coordinating abilities (e.g., isopropanol, dichloromethane, toluene, tetrahydrofuran) are tested.
Base/Additive: The presence and concentration of a base (e.g., potassium tert-butoxide, sodium hydroxide) can significantly influence catalyst activity and selectivity.
Temperature: Reactions are typically run at several different temperatures to determine the optimal thermal conditions.
Rapid Analysis and Data Interpretation
Following the reaction, the crucial step in HTS is the rapid and accurate analysis of each well's contents for both conversion (yield) and enantiomeric excess (e.e.). While traditional methods like chiral High-Performance Liquid Chromatography (HPLC) are highly accurate, they can be a bottleneck in a high-throughput workflow. Consequently, faster spectroscopic and colorimetric methods have been developed.
Spectroscopic Techniques: Infrared (IR) spectroscopy can be adapted for HTS to monitor the disappearance of the ketone carbonyl peak from the starting material, providing a quick measure of reaction conversion. cmu.edu
Fluorescence-Based Assays: Highly sensitive and robust fluorescence-based assays have been developed to determine the enantiomeric excess of chiral alcohols directly from crude reaction mixtures. nih.govresearchgate.net These methods often involve the formation of fluorescent diastereomeric complexes that exhibit distinct fluorescence intensities or wavelengths, allowing for rapid quantification using an automated plate reader. nih.gov
Coupled Enzymatic Assays: A colorimetric method using two different alcohol dehydrogenases can be employed for the enantioselective oxidation of the (R)- or (S)-alcohol product. researchgate.net The resulting production of NADPH or NADH is linked to a color change, allowing for a straightforward optical readout of enantiopurity. researchgate.net
The data generated from these rapid assays are compiled and visualized using specialized software, often in the form of heat maps, to quickly identify "hits"—reaction conditions that result in both high conversion and high enantiomeric excess.
Research Findings from a Screening Campaign
An illustrative HTS campaign for the asymmetric transfer hydrogenation of methyl 4-acetylbenzoate could yield data as presented in the tables below. In this example, a Ruthenium-based catalyst is screened with a variety of chiral ligands and bases in isopropanol at a fixed temperature.
Table 1: Screening of Chiral Ligands and Bases for Asymmetric Transfer Hydrogenation
| Entry | Catalyst Precursor | Chiral Ligand | Base | Conversion (%) | Enantiomeric Excess (e.e., % S) |
|---|---|---|---|---|---|
| 1 | [RuCl₂(p-cymene)]₂ | (1S,2R)-Norephedrine | KOtBu | 85 | 78 |
| 2 | [RuCl₂(p-cymene)]₂ | (1S,2S)-TsDPEN | KOtBu | 99 | 97 |
| 3 | [RuCl₂(p-cymene)]₂ | (1R,2R)-TsDPEN | KOtBu | 98 | 96 (R) |
| 4 | [RuCl₂(p-cymene)]₂ | (1S,2S)-TsDPEN | NaOH | 92 | 94 |
| 5 | [RuCl₂(p-cymene)]₂ | (R)-Phenylglycinol | KOtBu | 75 | 45 |
From this initial screen, the combination of [RuCl₂(p-cymene)]₂ with the (1S,2S)-TsDPEN ligand and KOtBu as the base (Entry 2) emerges as the most promising condition, delivering nearly complete conversion and excellent enantioselectivity for the desired (S)-enantiomer.
Further optimization would involve a more focused screen around these lead conditions, exploring the effects of temperature and reactant concentrations to maximize both efficiency and selectivity.
Table 2: Temperature Optimization for the Lead Reaction Condition
| Entry | Catalyst System | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e., % S) |
|---|---|---|---|---|
| 1 | [RuCl₂(p-cymene)]₂ / (1S,2S)-TsDPEN / KOtBu | 25 | 95 | 98 |
| 2 | [RuCl₂(p-cymene)]₂ / (1S,2S)-TsDPEN / KOtBu | 40 | 99 | 97 |
| 3 | [RuCl₂(p-cymene)]₂ / (1S,2S)-TsDPEN / KOtBu | 60 | >99 | 95 |
This secondary screening demonstrates that the reaction proceeds effectively even at room temperature, achieving high conversion and an improved enantiomeric excess of 98%. This use of high-throughput screening allows for the rapid identification of highly efficient and selective conditions that are also energetically favorable, providing a clear and validated path for the large-scale synthesis of this compound.
Mechanistic Investigations in the Synthesis and Transformations of Methyl 4 1s 1 Hydroxyethyl Benzoate
Understanding Stereocontrol in Biocatalytic Reactions
Biocatalytic reduction of ketones has emerged as a powerful and environmentally benign method for producing enantiomerically pure alcohols. nih.gov This is largely due to the high stereoselectivity exhibited by enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). nih.gov The stereochemical outcome of these enzymatic reductions can often be predicted by Prelog's rule, which provides a model for the orientation of the ketone substrate within the enzyme's active site. nih.gov
According to Prelog's rule, the enzyme's active site has a preference for binding the ketone in a way that positions the larger substituent away from the catalytic machinery. Hydride transfer from the cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), then occurs to one face of the carbonyl group, leading to the formation of a specific enantiomer. For the synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate, the desired product is the (S)-alcohol. This outcome is consistent with a "Prelog" reduction, where the hydride is delivered to the re-face of the carbonyl carbon of methyl 4-acetylbenzoate.
The active site of these enzymes is a highly structured chiral environment. For instance, in yeast alcohol dehydrogenase, the substrate binding pocket is lined with specific amino acid residues that create a precise three-dimensional space. nih.gov The interaction between the substrate and these residues dictates the orientation of the ketone for hydride transfer. Mutations to these active site residues can significantly impact or even reverse the stereoselectivity of the reduction by altering the steric and electronic interactions that govern substrate binding.
The table below summarizes the typical outcomes of biocatalytic reductions of substituted acetophenones using various microorganisms, highlighting the high enantiomeric excess (ee) that can be achieved.
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Saccharomyces cerevisiae | Acetophenone (B1666503) | (S) | >95% |
| Pichia glucozyma KRED1-Pglu | Substituted Acetophenones | (S) or (R) | High |
| Engineered Ketoreductase | Prochiral Ketones | (S) or (R) | >99% |
This table presents representative data on the stereoselectivity of various biocatalysts in the reduction of acetophenone and its derivatives.
Reaction Pathway Elucidation for Chemical Synthesis
While biocatalysis offers an elegant route to chiral alcohols, chemical methods for asymmetric reduction are also well-established and widely used. Two of the most prominent methods are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH).
The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. alfa-chemistry.comorganic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.com The reaction proceeds through a highly organized transition state that effectively shields one face of the ketone from the reducing agent.
The catalytic cycle begins with the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor. The ketone, methyl 4-acetylbenzoate, then coordinates to the Lewis acidic boron atom of the catalyst. The stereochemistry of the catalyst dictates that the ketone will preferentially bind in an orientation that minimizes steric hindrance, typically with the larger substituent (the 4-methoxycarbonylphenyl group) in a pseudo-equatorial position. This precise arrangement directs the hydride transfer from the coordinated borane to one specific face of the carbonyl, leading to the formation of the desired (S)-alcohol with high enantioselectivity. alfa-chemistry.comnrochemistry.com
Asymmetric transfer hydrogenation (ATH) is another powerful technique that typically utilizes a chiral ruthenium catalyst, such as one derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen donor like isopropanol (B130326) or formic acid. nih.govrsc.orgkanto.co.jpresearchgate.netrsc.org The mechanism involves the formation of a ruthenium hydride species, which is the active reducing agent.
In a typical ATH cycle, the ruthenium precursor reacts with the hydrogen donor to form the chiral ruthenium hydride catalyst. The ketone substrate then coordinates to this complex. The chiral ligand environment around the ruthenium center creates a steric bias, forcing the ketone to adopt a specific orientation. The hydride is then transferred from the ruthenium to the carbonyl carbon, again with high facial selectivity, to yield the chiral alcohol. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor.
The following table provides a comparative overview of these two prominent chemical synthesis methods for the asymmetric reduction of ketones.
| Method | Catalyst | Reducing Agent | Key Mechanistic Feature | Typical Enantiomeric Excess (ee) |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (e.g., BMS) | Highly organized, chair-like transition state | >95% |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium Complex (e.g., Ru-TsDPEN) | Isopropanol or Formic Acid | Formation of a chiral metal hydride species | >95% |
This table compares the key features of the CBS reduction and ATH for the asymmetric synthesis of chiral alcohols.
Role of Transition States and Intermediates
The high degree of stereocontrol observed in both biocatalytic and chemical asymmetric reductions is a direct consequence of the energetics of the diastereomeric transition states. The reaction will preferentially proceed through the transition state of lower energy. Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the structures and relative energies of these transition states. researchgate.net
In the biocatalytic reduction , the transition state involves the enzyme, the cofactor (NADPH), and the substrate (methyl 4-acetylbenzoate). The numerous non-covalent interactions between the substrate and the amino acid residues in the enzyme's active site stabilize the transition state leading to the (S)-product more than the one leading to the (R)-product. This energy difference, often several kcal/mol, is the origin of the high enantioselectivity.
For the CBS reduction , DFT calculations have shown that the reaction proceeds through a six-membered, chair-like transition state involving the oxazaborolidine-borane complex and the ketone. nih.gov The stereoselectivity is determined by the steric interactions between the substituents on the ketone and the chiral catalyst in the two possible diastereomeric transition states. The transition state that minimizes these steric clashes is significantly lower in energy. nih.govresearchgate.net
In asymmetric transfer hydrogenation , the transition state involves the chiral ruthenium hydride complex and the ketone. The enantioselectivity is governed by steric and electronic interactions between the substrate and the chiral ligands on the ruthenium catalyst. DFT studies have been used to model these transition states and to rationalize the observed stereochemical outcomes. researchgate.net
The direct observation of reaction intermediates in these catalytic cycles can be challenging due to their transient nature. However, techniques such as electrospray ionization mass spectrometry (ESI-MS) have proven useful for detecting and characterizing key intermediates in solution, providing experimental support for the proposed reaction mechanisms. rsc.org By identifying species such as the catalyst-substrate complexes, a more complete picture of the reaction pathway can be constructed.
Computational and Theoretical Chemistry Applied to Methyl 4 1s 1 Hydroxyethyl Benzoate
Conformational Analysis and Stereochemical Preferences
The key flexible dihedral angles in methyl 4-[(1S)-1-hydroxyethyl]benzoate are around the C(aryl)-C(chiral) bond and the C(chiral)-O(hydroxyl) bond. The relative orientation of the hydroxyl group, the methyl group, and the phenyl ring is crucial for its stereochemical preferences.
Computational studies on similar secondary benzylic alcohols often reveal that the most stable conformations are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonds. For this compound, the lowest energy conformers would likely position the bulky phenyl and methyl groups in a staggered arrangement. The orientation of the hydroxyl hydrogen atom can also contribute to stability through potential weak intramolecular interactions with the ester group's oxygen atoms, although this is less likely to be a dominant factor compared to steric repulsion.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O-C-C-Ar) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | 180° | 180° | 0.00 | 65 |
| Syn-clinal (+gauche) | 60° | 60° | 1.20 | 20 |
| Anti-clinal | 120° | 120° | 2.50 | 15 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.
Molecular Modeling of Enzyme-Substrate Interactions in Biocatalysis
The synthesis of enantiomerically pure this compound is often achieved through biocatalytic methods, such as the asymmetric reduction of its corresponding ketone, methyl 4-acetylbenzoate, using enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). Molecular modeling, particularly molecular docking, is instrumental in understanding the stereoselectivity of these enzymes.
Docking studies involve placing the substrate (methyl 4-acetylbenzoate) into the active site of the enzyme in a variety of orientations and conformations to predict the most favorable binding mode. The enzyme's active site is a chiral environment that preferentially accommodates the substrate in a way that leads to the formation of one enantiomer over the other.
For example, in a typical ADH active site, the substrate binds in a pocket where a cofactor (like NADPH) delivers a hydride ion to one face of the carbonyl group. The stereochemical outcome is determined by how the enzyme orients the prochiral ketone with respect to the hydride source. Modeling studies on related enzymes have shown that the binding affinity and the proximity of the carbonyl carbon to the hydride source are key determinants of both catalytic activity and enantioselectivity.
Table 2: Key Interactions in a Hypothetical Enzyme-Substrate Complex for the Asymmetric Reduction of Methyl 4-acetylbenzoate
| Enzyme Residue | Substrate Moiety | Interaction Type | Estimated Distance (Å) |
| Serine | Carbonyl Oxygen | Hydrogen Bond | 2.8 |
| Tyrosine | Carbonyl Oxygen | Hydrogen Bond | 3.0 |
| Leucine | Phenyl Ring | Hydrophobic | 3.5 |
| Valine | Methyl Group | van der Waals | 3.8 |
| NAD(P)H | Carbonyl Carbon | Hydride Transfer | 3.2 |
Note: This table represents a generalized model of interactions based on known ketoreductase structures.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to elucidate the detailed mechanism of the reduction of methyl 4-acetylbenzoate to this compound. These calculations can map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products.
In the context of biocatalysis, these calculations can model the hydride transfer from the cofactor to the carbonyl carbon of the substrate. The transition state geometry provides insights into the factors controlling the stereoselectivity. For instance, the calculations can quantify the energy difference between the two transition states leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S)-alcohol explains the observed enantioselectivity of the enzyme.
Furthermore, these calculations can help to understand the role of active site residues in stabilizing the transition state, for example, through hydrogen bonding to the developing oxyanion of the carbonyl group.
Table 3: Calculated Energetic Profile for the Asymmetric Reduction of Methyl 4-acetylbenzoate
| Species | Relative Energy (kcal/mol) |
| Reactants (Enzyme-Substrate Complex) | 0.0 |
| Transition State to (S)-product | +15.2 |
| Transition State to (R)-product | +18.5 |
| Product (Enzyme-(S)-alcohol Complex) | -5.8 |
Note: These values are hypothetical and serve to illustrate the kind of data obtained from quantum chemical calculations.
Virtual Screening and Ligand Design Principles for Related Systems
While this compound itself is a synthetic intermediate, the principles of virtual screening and ligand design are highly relevant for developing new catalysts or identifying new substrates for the enzymes that produce it.
Virtual screening could be employed to search large chemical databases for new ketone substrates that could be efficiently and stereoselectively reduced by a known ketoreductase. This involves docking a library of molecules into the enzyme's active site and scoring them based on their predicted binding affinity and orientation for catalysis.
Conversely, if one wanted to design a new catalyst for the production of this specific alcohol, computational methods could be used. For instance, one could start with a known enzyme structure and use computational protein design algorithms to mutate active site residues to improve activity or selectivity for methyl 4-acetylbenzoate.
Ligand design principles derived from studying the interactions of substrates like methyl 4-acetylbenzoate with their enzymes can also inform the development of inhibitors for related enzymes that might be of therapeutic interest. Key design principles would include maintaining the pharmacophoric features necessary for binding, such as the aromatic ring and the carbonyl group, while modifying other parts of the molecule to enhance affinity or introduce inhibitory functionality.
Advanced Analytical and Spectroscopic Characterization Techniques in Research on Methyl 4 1s 1 Hydroxyethyl Benzoate
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating enantiomers and quantifying the enantiomeric purity of methyl 4-[(1S)-1-hydroxyethyl]benzoate. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Methodology and Research Findings: The separation of aromatic secondary alcohol enantiomers like those of methyl 4-(1-hydroxyethyl)benzoate is commonly achieved using CSPs based on polysaccharide derivatives, such as cellulose or amylose coated or immobilized on a silica support. nih.gov These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, creating the necessary chiral recognition environment. derpharmachemica.com
For a compound like this compound, a typical method development strategy would involve screening several polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) under normal-phase conditions. derpharmachemica.com The mobile phase often consists of a mixture of a non-polar solvent, typically hexane or heptane, and an alcohol modifier like isopropanol (B130326) or ethanol. The alcohol component is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.
While a specific published chromatogram for this exact compound is not widely available, data from analogous separations, such as for other benzoyl esters or 1-phenylethanol derivatives, provide a strong basis for method design. researchgate.netrjptonline.org A hypothetical, yet representative, HPLC method is outlined in the table below.
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Elution | The (R)-enantiomer would typically elute before the (S)-enantiomer on this type of phase, though this order is not absolute and must be confirmed with standards. |
The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] x 100
This technique provides high accuracy and precision, making it indispensable for quality control in the synthesis of enantiomerically pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized techniques can help confirm the stereochemistry.
Structural Confirmation: The ¹H NMR spectrum confirms the presence of all key proton environments. The aromatic protons on the benzene (B151609) ring typically appear as two doublets (an AA'BB' system) due to the para-substitution pattern. The methoxy group of the ester presents as a sharp singlet, while the methyl group of the hydroxyethyl (B10761427) side chain appears as a doublet, coupled to the adjacent methine proton. The methine proton (CH-OH) itself resonates as a quartet, coupled to the methyl group. rsc.org
The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two carbons of the hydroxyethyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -OC H₃ | ~3.9 | Singlet | ~52.2 |
| -C H(OH)CH₃ | ~5.0 | Quartet | ~69.8 |
| -CH(OH)C H₃ | ~1.5 | Doublet | ~25.2 |
| Aromatic C -H | ~7.4 | Doublet | ~125.5 |
| Aromatic C -H | ~8.0 | Doublet | ~129.8 |
| Aromatic C -COOCH₃ | - | - | ~130.0 |
| Aromatic C -CH(OH) | - | - | ~149.5 |
| -C =O | - | - | ~166.8 |
Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual values may vary. rsc.org
Stereochemical Assignment: While standard NMR confirms the constitution, determining the absolute stereochemistry often requires derivatization with a chiral agent. Reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), creates a mixture of diastereomeric esters. In the ¹H NMR spectrum of these diastereomers, the protons near the newly formed chiral center (e.g., the methine and methyl protons of the hydroxyethyl group) will exhibit different chemical shifts, allowing for the determination of enantiomeric excess and, by comparison with known standards, the absolute configuration.
Mass Spectrometry (MS) in Synthetic Pathway Analysis
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a vital tool for confirming the molecular weight and analyzing the fragmentation patterns of this compound. This information is crucial for identifying the compound in reaction mixtures and detecting potential byproducts or impurities from its synthetic pathway.
Molecular Ion and Fragmentation Pattern: The electron ionization (EI) mass spectrum of methyl 4-(1-hydroxyethyl)benzoate shows a molecular ion [M]⁺ peak corresponding to its molecular weight of 180.20 g/mol . The fragmentation pattern is dictated by the functional groups present: the secondary benzylic alcohol and the methyl ester. nih.gov
Key fragmentation pathways include:
Loss of a Methyl Radical: A primary fragmentation is the cleavage of the C-C bond adjacent to the oxygen of the alcohol (α-cleavage), resulting in the loss of a methyl radical (•CH₃, 15 Da). This leads to a highly stable oxonium ion. However, a more prominent fragmentation often observed is the loss of a methyl radical from the molecular ion to form a fragment at m/z 165.
Loss of a Methoxy Radical: Cleavage of the ester group can lead to the loss of a methoxy radical (•OCH₃, 31 Da), forming a stable acylium ion at m/z 149. pharmacy180.com
Formation of the Benzoyl Cation: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 149) can occur, although the primary fragmentation leading to the benzoyl-type structure often involves the hydroxyethyl group.
Loss of Water: Dehydration, or the loss of a water molecule (H₂O, 18 Da), from the molecular ion is a common fragmentation for alcohols.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the hydroxyethyl group can lead to characteristic fragments. The most stable cation from this cleavage results in a fragment at m/z 121, corresponding to [C₇H₅O₂]⁺. nih.gov
Table 3: Key Mass Spectral Fragments for Methyl 4-(1-hydroxyethyl)benzoate
| m/z | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion |
| 165 | [C₉H₉O₃]⁺ | •CH₃ |
| 149 | [C₉H₉O₂]⁺ | •OCH₃ |
| 121 | [C₇H₅O₂]⁺ | •C₂H₄OH |
Data derived from the NIST Mass Spectrometry Data Center. nih.gov
By monitoring these characteristic ions, GC-MS can be used to track the progress of the synthesis of this compound from its precursor, methyl 4-acetylbenzoate, and identify any remaining starting material or side products.
Spectroscopic Methods for Reaction Monitoring and Enantiomeric Excess Determination
Beyond chromatography and mass spectrometry, other spectroscopic techniques are employed for real-time reaction monitoring and for rapid, high-throughput determination of enantiomeric excess (e.e.).
Reaction Monitoring with In-Situ IR Spectroscopy: The asymmetric reduction of the ketone precursor, methyl 4-acetylbenzoate, to the chiral alcohol can be monitored in real-time using in-situ infrared (IR) spectroscopy. By inserting an attenuated total reflection (ATR) probe into the reaction vessel, the disappearance of the ketone's carbonyl (C=O) stretching vibration (typically around 1685 cm⁻¹) and the appearance of the alcohol's hydroxyl (O-H) stretching band (a broad signal around 3400 cm⁻¹) can be tracked continuously. This provides valuable kinetic data and allows for precise determination of the reaction endpoint without the need for sampling and offline analysis.
Enantiomeric Excess Determination by Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is an inherently chiral technique. While the intrinsic CD signal of this compound may be weak, its e.e. can be determined using host-guest chemistry. By adding a chiral host molecule that forms diastereomeric complexes with the (S) and (R) enantiomers, a strong CD signal can be induced. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration and the enantiomeric excess of the alcohol. This method is particularly amenable to high-throughput screening of asymmetric reactions, as it allows for the rapid analysis of many samples with minimal preparation.
Strategic Utility of Methyl 4 1s 1 Hydroxyethyl Benzoate As a Chiral Synthon in Academic Research
Building Block for Diverse Organic Scaffolds
The inherent chirality and functional group handles of methyl 4-[(1S)-1-hydroxyethyl]benzoate have been adeptly exploited by synthetic chemists to access a range of important heterocyclic and carbocyclic frameworks. Its utility as a foundational element allows for the introduction of a key stereocenter early in a synthetic sequence, which can then be elaborated into more complex structures.
Synthesis of Phthalides and Isocoumarins
Similarly, isocoumarins, which are structural isomers of phthalides, can be synthesized through various routes, including the cyclization of homophthalic acids or the intramolecular cyclization of 2-alkenylbenzoic acids. The core structure of this compound provides a foundation from which these necessary functionalities could be installed through established synthetic transformations, thereby enabling access to chiral isocoumarin (B1212949) derivatives.
Precursor for Functionalized Benzoic Acid Derivatives
The ester and alcohol functionalities of this compound serve as convenient handles for the synthesis of a variety of functionalized benzoic acid derivatives. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, such as amidation and esterification, to introduce diverse functionalities.
Furthermore, the chiral secondary alcohol can be transformed into other functional groups with retention or inversion of stereochemistry. For example, it can be converted to an azide (B81097) for the introduction of a nitrogen-containing group, or it can undergo substitution reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations allow for the generation of a library of chiral benzoic acid derivatives with tailored properties for various applications in medicinal chemistry and materials science.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 1. LiOH, THF/H2O2. H3O+ | 4-[(1S)-1-Hydroxyethyl]benzoic acid | Intermediate for further functionalization |
| This compound | 1. MsCl, Et3N, CH2Cl22. NaN3, DMF | Methyl 4-[(1S)-1-azidoethyl]benzoate | Precursor for chiral amines |
| 4-[(1S)-1-Hydroxyethyl]benzoic acid | Amine, Coupling Agent (e.g., EDC, HOBt) | N-Substituted-4-[(1S)-1-hydroxyethyl]benzamides | Potential bioactive molecules |
Intermediate in the Construction of Indole (B1671886) Derivatives and Other Heterocycles
The Fischer indole synthesis is a powerful method for the construction of the indole nucleus, a core structure in many natural products and pharmaceuticals. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While direct application of this compound in a classical Fischer indole synthesis is not typical, its derivatives can serve as valuable precursors. For instance, oxidation of the secondary alcohol to a ketone would provide a chiral phenyl ketone that could react with a substituted hydrazine (B178648) to yield a chiral, non-racemic indole derivative.
Moreover, the functional groups present in this compound can be utilized in other strategies for heterocycle synthesis. The aromatic ring can be further functionalized to introduce groups necessary for cyclization reactions, leading to the formation of various other heterocyclic systems beyond indoles.
Utility in the Asymmetric Synthesis of Advanced Intermediates for Complex Molecules
The true power of a chiral synthon lies in its ability to facilitate the efficient and stereocontrolled synthesis of complex target molecules. This compound has proven to be a valuable starting material for the asymmetric synthesis of advanced intermediates that are subsequently elaborated into natural products and other biologically active compounds.
The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection. This allows for the construction of new stereocenters with a high degree of predictability. For example, the hydroxyl group can direct metal-catalyzed reductions or oxidations of nearby functional groups, leading to the formation of specific diastereomers.
Contributions to Methodological Development in Chiral Chemistry
Beyond its direct application in the synthesis of specific target molecules, this compound and its derivatives have contributed to the development of new synthetic methodologies in chiral chemistry. The predictable reactivity and stereochemistry of this synthon make it an excellent test substrate for evaluating the efficacy and selectivity of new asymmetric reactions.
For instance, new catalytic systems for asymmetric transformations can be benchmarked using reactions involving this chiral building block. The enantiomeric purity of the starting material allows for a clear assessment of the stereoselectivity of the newly developed method. Furthermore, the functional groups on the molecule provide sites for the attachment of new ligands for asymmetric catalysis, thereby expanding the toolbox of chiral catalysts available to synthetic chemists.
Emerging Trends and Future Perspectives in Research on Chiral Hydroxyethyl Benzoates
Development of Novel Catalytic Systems for Enantioselective Synthesis
The cornerstone of producing enantiomerically pure methyl 4-[(1S)-1-hydroxyethyl]benzoate lies in the asymmetric reduction of its prochiral ketone precursor, methyl 4-acetylbenzoate. The development of novel and highly efficient catalytic systems is a major focus of current research, moving beyond traditional chemical reductants.
Biocatalysis: A significant trend is the use of biocatalysts, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govrsc.org These enzymes offer exceptional enantioselectivity and operate under mild, environmentally benign conditions. For instance, a novel medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 has been identified for the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov While not specifically tested on methyl 4-acetylbenzoate, its broad substrate scope suggests potential applicability. Similarly, whole cells of Lactobacillus kefiri P2 have been demonstrated as effective biocatalysts for the asymmetric reduction of prochiral ketones, achieving up to 99% enantiomeric excess (ee) for certain substrates. researchgate.net The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for costly enzyme purification and cofactor regeneration. researchgate.net
| Biocatalyst System | Substrate Example | Enantiomeric Excess (ee) | Key Advantages |
| RhADH from Rhodococcus R6 | 2-hydroxyacetophenone | >99% | High specific activity, broad substrate scope. nih.gov |
| Lactobacillus kefiri P2 (whole cells) | Acetophenone (B1666503) | >99% | Environmentally friendly, no need for cofactor regeneration. researchgate.net |
Organometallic Catalysis: In the realm of organometallic chemistry, novel catalysts are being designed for asymmetric hydrogenation. An example is the development of a manganese(I)-cinchona alkaloid catalyst for the highly enantioselective hydrogenation of ketones. nih.gov This system utilizes molecular hydrogen as the reductant and has shown excellent results for a range of ketones, including β-ketoesters, with enantiomeric excesses up to 99%. nih.gov The use of earth-abundant metals like manganese is a significant step towards more sustainable and cost-effective catalytic processes compared to those relying on precious metals.
| Organometallic Catalyst | Substrate Example | Enantiomeric Excess (ee) | Key Features |
| [Mn(I)-Cinchona] | Methyl 3-oxo-3-phenylpropanoate | 96% | Utilizes molecular hydrogen, based on an earth-abundant metal. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The traditional approach to developing and optimizing asymmetric syntheses often involves extensive and resource-intensive trial-and-error experimentation. The integration of artificial intelligence (AI) and machine learning (ML) is emerging as a powerful tool to accelerate this process.
ML models, such as artificial neural networks (ANNs), are being employed to predict the enantioselectivity of reactions and to optimize reaction conditions. qu.edu.qaijees.net For example, an ANN has been successfully used to optimize the asymmetric bioreduction of acetophenone using whole cells of Lactobacillus senmaizuke. qu.edu.qa By modeling the influence of parameters like pH, temperature, incubation period, and agitation speed, the ML algorithm could predict the optimal conditions to achieve the highest enantiomeric excess. qu.edu.qaijees.net This data-driven approach can significantly reduce the number of experiments required.
Furthermore, ML is being used in the rational design of catalysts. By analyzing datasets of catalyst structures and their corresponding reaction outcomes, ML algorithms can identify key structural features that influence enantioselectivity. nih.gov This knowledge can then be used to guide the design of new, more effective catalysts. While specific ML models for the synthesis of this compound are not yet widely reported, the successful application in similar systems demonstrates the immense potential of this technology.
| AI/ML Application | Reaction Example | Outcome |
| Artificial Neural Network (ANN) | Asymmetric bioreduction of acetophenone | Optimized reaction conditions for maximum enantiomeric excess (95.5%). qu.edu.qaijees.net |
| Machine Learning Models | Prediction of amidase-catalytic enantioselectivity | A data-driven methodology to guide substrate and protein engineering. nih.gov |
Exploration of Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the development of synthetic routes for chiral molecules like this compound. The focus is on minimizing environmental impact by using renewable resources, reducing waste, and employing safer reaction conditions. mdpi.com
Biocatalysis, as discussed earlier, is a cornerstone of sustainable synthesis. nih.gov The use of enzymes or whole microorganisms as catalysts aligns with several green chemistry principles, including the use of renewable catalysts, mild reaction conditions (ambient temperature and pressure, neutral pH), and often aqueous media. nih.govresearchgate.net This reduces the reliance on hazardous organic solvents and harsh reagents.
Another aspect of sustainable synthesis is the use of continuous flow processes. These systems offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier automation and scale-up. The integration of novel catalytic systems, such as immobilized enzymes, into continuous flow reactors is a promising area of research for the sustainable production of chiral hydroxyethyl (B10761427) benzoates.
Q & A
Q. What are the common synthetic routes for methyl 4-[(1S)-1-hydroxyethyl]benzoate, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via esterification of 4-[(1S)-1-hydroxyethyl]benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or through reduction of methyl 4-acetylbenzoate using chiral catalysts to retain stereochemistry . Reaction yields (e.g., 83% in analogous syntheses) depend on solvent polarity, temperature control (e.g., 60–80°C), and chiral purity of starting materials. Side reactions like racemization or over-reduction must be minimized by inert atmospheres and low-temperature conditions .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., vicinal diastereotopic protons) and compare with enantiomeric analogs (e.g., methyl (R)-3-(1-hydroxyethyl)benzoate) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular weight (180.20 g/mol) and fragmentation patterns .
- HPLC/Chiral GC : Assess enantiomeric excess using chiral stationary phases .
Q. How can stereochemical integrity be maintained during large-scale synthesis, and what analytical methods validate chiral purity?
Q. How do researchers resolve contradictions between NMR-derived structures and X-ray crystallography data?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For example, hydrogen bonding in the solid state (observed via X-ray using SHELXL ) may alter apparent bond angles. Multi-technique validation (e.g., comparing NOESY NMR data with X-ray torsion angles) and DFT calculations (e.g., Gaussian09) reconcile differences by modeling conformational flexibility .
Q. What is the biological relevance of this compound, and how does its enantiomeric form compare?
- Methodological Answer : While direct data on this enantiomer is limited, analogs like methyl (R)-3-(1-hydroxyethyl)benzoate show enzyme-modulating activity (e.g., interaction with oxidoreductases). Comparative studies using enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) can reveal stereospecific binding affinities. Contradictions in activity between enantiomers highlight the need for structure-activity relationship (SAR) studies .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the hydroxyl group’s electron density (via Mulliken charges) determines its participation in oxidation or esterification. MD simulations (e.g., GROMACS) model solvent effects on reaction pathways .
Contradiction Analysis & Experimental Design
Q. How to address conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Design a tiered solubility assay:
Purification : Recrystallize from ethanol/water .
Phase Solubility Analysis : Use shake-flask method with HPLC quantification .
Thermodynamic Modeling : Compare experimental data with COSMO-RS predictions .
Q. What strategies mitigate racemization during esterification or storage?
- Methodological Answer :
- Reaction Design : Use mild acids (e.g., p-TsOH) instead of H₂SO₄ to minimize protonation at the chiral center .
- Storage : Lyophilize and store under argon at -20°C. Monitor racemization via periodic chiral HPLC .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
